4-bromo-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide
Description
4-Bromo-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide is a benzamide derivative featuring a brominated aromatic ring, a methoxy group, and a tetrazole moiety. The bromine substituent enhances lipophilicity and may influence binding interactions in biological targets.
Properties
Molecular Formula |
C15H12BrN5O2 |
|---|---|
Molecular Weight |
374.19 g/mol |
IUPAC Name |
4-bromo-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C15H12BrN5O2/c1-23-14-7-6-12(8-13(14)21-9-17-19-20-21)18-15(22)10-2-4-11(16)5-3-10/h2-9H,1H3,(H,18,22) |
InChI Key |
APPRAHUELVFKQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Br)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol and a suitable base.
Amidation: The final step involves the formation of the benzamide moiety by reacting the substituted phenyl tetrazole with 4-bromobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzamides with bromo and methoxy substitutions have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Case Study : A study on related compounds demonstrated promising antimicrobial activity against pathogens resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Activity
The anticancer potential of 4-bromo-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide has been explored through various assays.
- In Vitro Studies : Compounds similar in structure have been tested against cancer cell lines such as MCF7 (breast cancer) and HCT116 (colorectal cancer). Results have shown that these compounds can induce apoptosis in cancer cells, potentially through mechanisms involving inhibition of key enzymes or pathways involved in cell proliferation .
Applications in Research
The compound's diverse biological activities make it a candidate for further research in several areas:
- Antimicrobial Drug Development : With rising antibiotic resistance, compounds like this compound could serve as lead compounds for new antibiotic formulations.
- Cancer Therapeutics : Its ability to induce apoptosis in cancer cells positions it as a potential therapeutic agent in oncology.
- Pharmacological Studies : The compound can be utilized in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The tetrazole ring can mimic the carboxylate group, allowing the compound to interact with biological targets that recognize carboxylates. The bromine atom and methoxy group can further influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Tetrazole vs. Triazole/Thiazole Derivatives
- EMAC2060/EMAC2061 (Thiazole-Hydrazine Derivatives) : These compounds replace the tetrazole with a thiazole-hydrazine scaffold. EMAC2060/EMAC2061 exhibited lower reaction yields (<80%) compared to other analogs, attributed to steric hindrance or electronic effects during synthesis. Their IR spectra showed C=O stretches at 1663–1682 cm⁻¹, similar to the benzamide C=O in the target compound .
- Triazole-Thiones (Compounds 7–9) : These derivatives (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones) lack the tetrazole but incorporate a triazole-thione group. IR spectra confirmed the absence of C=O (1663–1682 cm⁻¹) and presence of C=S (1247–1255 cm⁻¹), contrasting with the target’s benzamide carbonyl .
- Pyrimidinone Derivatives (5d, 5e): Compounds like 4-bromo-N-(4-chloro-2-(isopropylamino)-6-oxopyrimidin-1(6H)-yl)benzamide feature a pyrimidinone ring instead of tetrazole. Their IR spectra show C=O stretches at 1683–1693 cm⁻¹, slightly higher than typical benzamide C=O peaks (1660–1680 cm⁻¹) .
Substituent Effects
- 4-Bromo-N-(4-Methoxy-2-Nitrophenyl)-Benzamide (4MNB): This analog substitutes the tetrazole with a nitro group. Crystallographic studies reveal planar benzamide moieties, with bond lengths and angles comparable to the target compound.
- Thieno[3,4-c]pyrazol Derivatives (): These compounds replace tetrazole with a thienopyrazol ring, increasing aromaticity. The bromobenzamide moiety remains conserved, suggesting shared synthetic pathways .
IR and NMR Data
Biological Activity
4-bromo-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom, a methoxy group, and a tetrazole moiety, which contribute to its unique chemical behavior. The presence of these functional groups enhances its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H13BrN4O |
| Molecular Weight | 332.18 g/mol |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The tetrazole moiety can mimic carboxylate groups, allowing the compound to bind to enzymes and inhibit their activity.
- Receptor Interaction : The compound may interact with specific receptors, modulating their activity and influencing various signaling pathways.
- Cellular Uptake : The lipophilicity imparted by the methoxy group enhances membrane permeability, facilitating cellular uptake.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that related compounds can inhibit telomerase activity and possess antiproliferative effects on various cancer cell lines (SMMC-7721 cells), with IC50 values indicating effectiveness at low concentrations .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Tetrazole derivatives have been shown to exhibit antibacterial activity against gram-positive bacteria, with some studies reporting zones of inhibition comparable to standard antibiotics .
Study 1: Telomerase Inhibition
A study focused on the synthesis of a related compound demonstrated high inhibitory activity against telomerase in vitro. This suggests that similar structures may also inhibit telomerase, providing a pathway for cancer treatment .
Study 2: Antiproliferative Effects
In vitro tests revealed that compounds with similar structural characteristics exhibited high antiproliferative capacity against various cancer cell lines. The study highlighted the importance of the tetrazole ring in enhancing biological activity .
Q & A
Q. Basic Characterization
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.0 ppm for bromophenyl; δ 6.8–7.2 ppm for methoxy-tetrazolylphenyl) and confirm substituent integration .
- IR Spectroscopy : Key peaks include C=O stretch (~1660 cm⁻¹ for benzamide) and N-H bend (~3300 cm⁻¹ for tetrazole) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic pattern for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Q. Advanced Analysis
- X-ray Crystallography : Resolve molecular conformation and packing interactions. Use SHELX software for refinement, ensuring R-factors < 5% .
What is the solubility profile of this compound in aqueous and organic solvents, and how does pH affect it?
Q. Basic Solubility Data
- Aqueous solubility: 19.7 µg/mL at pH 7.4 (similar to structurally related aniline derivatives) .
- Organic solvents: Highly soluble in DMSO (>10 mg/mL) and moderately in THF or ethanol (<5 mg/mL) .
Q. Advanced Methodological Considerations
- Use shake-flask methods with HPLC quantification to measure pH-dependent solubility. The tetrazole ring’s protonation state (pKa ~4–5) significantly impacts solubility in acidic buffers .
How can X-ray crystallography resolve molecular conformation and intermolecular interactions in this compound?
Q. Advanced Crystallographic Strategies
- Data Collection : Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
- Refinement : Apply SHELXL for structure solution, focusing on anisotropic displacement parameters for bromine and oxygen atoms. Analyze Hirshfeld surfaces to quantify hydrogen bonding (e.g., N-H···O interactions between tetrazole and methoxy groups) .
What methodologies are suitable for studying its interactions with biological targets like serotonin receptors?
Q. Advanced Binding Assays
- Radioligand Displacement : Use transfected Cos-7 cell membranes and ³H-labeled probes (e.g., GR125743, a structurally related benzamide) at 1.0 nM concentration. Measure IC₅₀ values via competitive binding with 10 µM 5-HT to define nonspecific binding .
- Functional Assays : Employ calcium flux or cAMP inhibition assays in HEK-293 cells expressing 5-HT₁B receptors. Normalize data to control ligands (e.g., serotonin) .
How does the tetrazole ring influence the compound’s electronic properties and reactivity?
Q. Advanced Computational and Experimental Analysis
- DFT Calculations : Compare HOMO/LUMO distributions of tetrazole vs. triazole analogs to predict electrophilic substitution sites .
- Cyclic Voltammetry : Measure redox potentials to assess the tetrazole’s electron-withdrawing effect on the benzamide core. A typical shift of +0.3 V is observed compared to non-tetrazole analogs .
What strategies can resolve contradictions in biological activity data across different studies?
Q. Advanced Data Reconciliation
- Assay Standardization : Use identical cell lines (e.g., CHO-K1 vs. HEK-293) and control ligands to minimize variability .
- Meta-Analysis : Apply multivariate regression to correlate structural features (e.g., methoxy group position) with IC₅₀ values from independent studies. Adjust for differences in membrane protein concentration (Bradford assay) and radioligand purity .
How can structure-activity relationship (SAR) studies optimize this compound for selective target binding?
Q. Advanced SAR Design
- Analog Synthesis : Replace the bromine atom with electron-withdrawing groups (e.g., -CF₃) to enhance receptor affinity. Use Suzuki-Miyaura coupling for diversification .
- Cocrystal Structures : Resolve binding modes with HSP90 or 5-HT receptors using X-ray data (e.g., PDB ID: 7BYE). Target residues like Asp116 in 5-HT₁B for hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
